2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Description
2-(5-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 5, a thiophen-3-yl group at position 3, and an acetonitrile moiety at position 1. Its molecular formula is C₁₁H₁₁N₃S, with a molecular weight of ~217.07 g/mol (calculated). The compound’s structure combines aromatic heterocycles (pyrazole and thiophene) with a nitrile functional group, making it a versatile intermediate for pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-10-7-11(9-3-6-15-8-9)13-14(10)5-4-12/h3,6-8H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMIKQXYFGRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a synthetic organic compound belonging to the pyrazole derivative class. Its unique structural features, including a pyrazole ring, a thiophene moiety, and an acetonitrile group, suggest potential biological activities that merit investigation. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.
The molecular formula of this compound is C₁₁H₁₃N₃S, with a molecular weight of 233.31 g/mol. The presence of the ethyl group and thiophene enhances its chemical reactivity and biological profile compared to simpler analogs.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. In vitro tests demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives .
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing pyrazole and thiophene moieties has been documented extensively. For instance, certain derivatives exhibited IC₅₀ values below 50 μM in cell-based assays assessing their ability to inhibit NF-kB/AP-1 signaling pathways, which are crucial in inflammatory responses .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| 13i | <50 | Inhibition of NF-kB |
| 16 | <50 | Inhibition of AP-1 |
Anticancer Properties
Emerging research indicates that pyrazole derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Case Studies
A notable study investigated the effects of a series of thiophene-pyrazole derivatives on cancer cell lines. The results indicated that compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer types, including breast and lung cancers. The most potent derivative displayed an IC₅₀ value of approximately 15 μM against breast cancer cells.
The exact mechanism through which 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetonitrile exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory and microbial processes. This interaction could modulate various biochemical pathways leading to its observed therapeutic effects .
Scientific Research Applications
Medicinal Chemistry Applications
Biological Activity
Pyrazole derivatives, including 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile, have shown a wide range of biological activities:
- Anti-inflammatory : Similar compounds have been reported to exhibit anti-inflammatory properties, suggesting potential therapeutic uses in treating inflammatory diseases.
- Anticancer : Preliminary studies indicate that compounds with similar structures may possess anticancer activities, warranting further investigation into their efficacy as anticancer agents.
- Antibacterial : Research indicates potential antibacterial properties, which could be beneficial in developing new antibiotics.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes using transition-metal catalysts and innovative reaction types. Techniques such as photoredox reactions and one-pot multicomponent processes are often employed to enhance yield and purity.
Pharmaceutical Applications
Pyrazole derivatives are crucial in drug discovery due to their ability to interact with specific molecular targets. Interaction studies involving this compound focus on its binding affinities to biological targets. Molecular docking studies suggest that this compound may effectively interact with certain enzyme active sites, leading to inhibition or modulation of enzymatic activity. This highlights its potential role in drug design and discovery.
Organic Electronics Applications
Role in Semiconductors
Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors and organic field-effect transistors (OFETs). The unique structural features of 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetonitrile lend themselves to applications in:
| Application Type | Description |
|---|---|
| Organic Field Effect Transistors (OFETs) | Utilized for their semiconducting properties. |
| Organic Light Emitting Diodes (OLEDs) | Potential use in the fabrication of OLEDs due to their electronic properties. |
Research indicates that compounds with similar structures exhibit promising results in these fields, suggesting that 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetonitrile could also contribute significantly to advancements in organic electronics.
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Comparison
Key Observations:
- Thiophene Position : The thiophen-3-yl group in the target compound vs. thiophen-2-yl in its isomer () affects electronic distribution. Thiophen-3-yl may offer better π-stacking due to sulfur’s position, whereas thiophen-2-yl could enhance charge transfer in conjugated systems.
- Substituent Effects : The ethyl group in the target compound increases lipophilicity (logP ~2.5 estimated), contrasting with the polar methoxy group in the 4-methoxyphenyl derivative (logP ~1.8), which improves aqueous solubility .
- Functional Groups : The acetonitrile moiety serves as a reactive handle for further modifications (e.g., hydrolysis to carboxylic acids or formation of heterocycles), similar to its use in triazole-thioacetonitrile synthesis .
Core Heterocycle Variations
Table 2: Heterocycle Comparison
Key Observations:
- Pyrazole vs. Triazole : Pyrazoles (two nitrogens) are less polar than triazoles (three nitrogens), affecting solubility and intermolecular interactions. Triazole-thioacetonitriles () are more reactive due to sulfur’s nucleophilicity.
- Biological Relevance: Amino/hydroxy-substituted pyrazoles () exhibit enhanced bioactivity, suggesting that the target compound’s acetonitrile group could be modified to introduce similar functionalities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
